6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazone or an aminopyridine derivative, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a biological probe to investigate various biochemical pathways.
Medicine: It has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Cyclopropyl-containing compounds: These compounds are known for their stability and unique chemical properties.
Uniqueness
6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6-cyclopropyl-N-(1-ethylpyrazol-3-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18N6O/c1-3-22-7-6-14(20-22)19-16(23)11-8-13(10-4-5-10)18-15-12(11)9-17-21(15)2/h6-10H,3-5H2,1-2H3,(H,19,20,23) |
InChI Key |
UPJVQFGTFOXCAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4 |
Origin of Product |
United States |
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